Dimethylolurea

Beschreibung

Eigenschaften

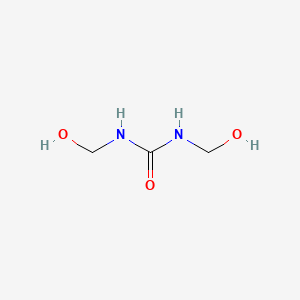

IUPAC Name |

1,3-bis(hydroxymethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3/c6-1-4-3(8)5-2-7/h6-7H,1-2H2,(H2,4,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBQYFYWUJJAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC(=O)NCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28301-26-0 | |

| Record name | Urea, N,N′-bis(hydroxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28301-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025141 | |

| Record name | 1,3-Dimethylolurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Urea, N,N'-bis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vapor Pressure |

0.00000399 [mmHg] | |

| Record name | Dimethylol urea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1347 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

140-95-4 | |

| Record name | Dimethylolurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxymethurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylolurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-bis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dimethylolurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(hydroxymethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYMETHUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N68H97CAWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Dimethylolurea: A Comprehensive Technical Guide

Introduction: Dimethylolurea (DMU), with the CAS number 140-95-4, is a crucial chemical intermediate in the production of amino resins.[1] These resins are widely used in various industrial applications, including adhesives, coatings, and molding compounds.[1] The reactivity of its hydroxymethyl groups allows for polymerization, making it a key component in creating cross-linked polymer networks.[1] Dimethylolurea is also utilized in the textile industry as a finishing agent to improve wrinkle resistance and dimensional stability in fabrics.[1][2] This guide provides an in-depth overview of the synthesis of dimethylolurea from urea and formaldehyde, focusing on reaction mechanisms, experimental protocols, and key quantitative data for researchers and professionals in chemical and materials science.

Reaction Mechanism and Kinetics

The synthesis of dimethylolurea is a two-step process involving the reaction of urea with formaldehyde. The first step is a methylolation reaction, which is the addition of formaldehyde to the amine groups of urea. This is followed by a condensation reaction.[3][4] The reaction is reversible and can be catalyzed by both acids and bases.[5][6]

The initial reaction between urea and formaldehyde yields monomethylolurea. A second molecule of formaldehyde then reacts with monomethylolurea to form dimethylolurea. The formation of dimethylolurea from formaldehyde and monomethylolurea is a bimolecular reaction, while its decomposition is monomolecular.[5] Both the forward and reverse reactions are catalyzed by hydrogen and hydroxyl ions.[5] The activation energy for the formation of dimethylolurea is approximately 14 kcal/mole, and for its decomposition, it is about 19 kcal/mole.[5]

Under alkaline conditions, the reaction mechanism involves the formation of a urea anion, which then reacts with formaldehyde.[7] The formation of methylene bridges between urea molecules occurs during the condensation stage, which is typically acid-catalyzed.[4][8]

Caption: Reaction pathway for the synthesis of Dimethylolurea.

Experimental Protocols

Detailed methodologies for the synthesis of dimethylolurea vary in terms of reaction conditions and catalysts. Below are two representative protocols based on published literature.

Protocol 1: Alkaline Synthesis at Controlled Temperature

This method focuses on a controlled reaction under alkaline conditions to favor the formation of dimethylolurea.

-

Materials:

-

Equipment:

-

Procedure:

-

Add 81.2g of 37% formaldehyde to the four-necked flask.

-

With mechanical stirring, add 30.0g of urea. The molar ratio of formaldehyde to urea is 2.0:1.[9]

-

After the urea completely dissolves, use a 10% NaH₂PO₄ solution to adjust the system's pH to 8.5.[9]

-

Maintain the system temperature at 45°C using a constant temperature water bath and react for 2.5 hours.[9]

-

Continue the reaction for another hour after the system becomes turbid.[9]

-

Place the reaction mixture in a refrigerator to cool overnight, allowing for crystallization.[9]

-

Perform suction filtration to collect the crystals.

-

Wash the crystals with ethanol and then with deionized water.[9]

-

Dry the final product in a vacuum drying oven at 50°C.[9]

-

Protocol 2: Synthesis for Textile Applications

This protocol is optimized for producing a low molecular weight dimethylolurea precondensate suitable for use as a textile fixer.

-

Materials:

-

Equipment:

-

Procedure:

-

Combine 6.0g of urea with 16.2ml of 37% formaldehyde (a molar ratio of approximately 1:2) and 0.2g of sodium dihydrogen phosphate in the reaction vessel.[10]

-

Heat the solution to 70°C in a water bath.[10]

-

Allow the reaction to proceed for 2 hours at this temperature.[10]

-

After 2 hours, remove the sample from the heat and allow it to cool to room temperature.[10] The resulting product is a clear, transparent liquid precondensate.[11]

-

Caption: Generalized workflow for Dimethylolurea synthesis.

Quantitative Data

The reaction conditions significantly influence the yield and properties of the synthesized dimethylolurea. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Conditions and Yields for Dimethylolurea Synthesis

| Formaldehyde:Urea Molar Ratio | pH | Temperature (°C) | Reaction Time (hours) | Catalyst/Solvent | Yield/Product Characteristics | Reference |

| 2:1 | 8.5 | 45 | 3.5 | 10% NaH₂PO₄ | - | [9] |

| 2:1 | - | ≤ 25 | 2 | 1g NaH₂PO₄, Ethanol recrystallization | Melting point: 126-139°C | [9] |

| 1.5-1.6:1 | 7.5 | 75 | 2 | Methanol | Clear, transparent, viscous liquid | [11] |

| 2:1 | - | 70 | 2 | 0.2g NaH₂PO₄ | - | [10] |

| 1.5-2.5:1 | Alkaline | 25-75 | 1-3 | - | Yield up to 80% | [12] |

| Theoretical | Neutral to weakly alkaline | 20-45 | - | - | Solution with 55-60% dimethylolurea | [13] |

Table 2: Physical and Chemical Properties of Dimethylolurea

| Property | Value | Reference |

| Appearance | White powder/crystals | [14] |

| Melting Point | 122-124°C | [9] |

| Melting Point | 126-139°C (recrystallized) | [9] |

| Solubility | Miscible with water | [11] |

Characterization Techniques

The synthesized dimethylolurea is typically characterized using various analytical techniques to confirm its structure and purity. These methods include:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are used to elucidate the chemical structure.[15]

-

Elemental Analysis: To determine the elemental composition and confirm the empirical formula.[15]

Applications

Dimethylolurea is a versatile compound with significant industrial applications:

-

Urea-Formaldehyde Resins: It is a primary precursor in the manufacturing of urea-formaldehyde resins.[2] These resins are extensively used as adhesives in the wood industry for particleboard, fiberboard, and plywood.[16]

-

Textile Finishing: In the textile industry, dimethylolurea is used as a finishing agent to impart crease and shrink resistance to cotton and other fabrics.[1][14]

-

Other Uses: It also finds applications in the production of pesticides, in tanning, and in photographic developers.[14]

Conclusion

The synthesis of dimethylolurea from urea and formaldehyde is a well-established industrial process. The reaction conditions, particularly the molar ratio of reactants, pH, and temperature, are critical parameters that must be carefully controlled to achieve the desired product characteristics and yield. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals working on the synthesis and application of this important chemical intermediate. The versatility of dimethylolurea continues to make it a valuable compound in the fields of polymer chemistry and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Dimethylol urea - Hazardous Agents | Haz-Map [haz-map.com]

- 3. chimarhellas.com [chimarhellas.com]

- 4. Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters | International Journal of Advanced Natural Sciences and Engineering Researches [as-proceeding.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. CN103242201B - Preparation method of urea formaldehyde intermediate dimethylol urea - Google Patents [patents.google.com]

- 10. fud.edu.ng [fud.edu.ng]

- 11. docsdrive.com [docsdrive.com]

- 12. CN103242201A - Preparation method of urea formaldehyde intermediate dimethylol urea - Google Patents [patents.google.com]

- 13. US1989628A - Production of dimethylol urea - Google Patents [patents.google.com]

- 14. Dimethylolurea | 140-95-4 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(hydroxymethyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(hydroxymethyl)urea, also known as dimethylolurea (DMU), is a key organic compound that serves as a fundamental intermediate in the synthesis of urea-formaldehyde (UF) resins.[1][2] Its bifunctional nature, imparted by the two hydroxymethyl groups, allows it to act as a critical crosslinking agent in polymerization processes.[3] This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations of 1,3-Bis(hydroxymethyl)urea, tailored for a technical audience in research and development.

Chemical Identity and Physical Properties

1,3-Bis(hydroxymethyl)urea presents as a white, crystalline, odorless solid that is highly soluble in water.[1][4][5][6] Its high water solubility is attributed to the presence of hydroxymethyl groups, which readily form hydrogen bonds with water molecules.[4] The compound is heat-sensitive and should be stored under refrigerated conditions.[5][7]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 140-95-4 | [8][9] |

| IUPAC Name | 1,3-bis(hydroxymethyl)urea | [8][10] |

| Molecular Formula | C₃H₈N₂O₃ | [8][9] |

| Molecular Weight | 120.11 g/mol | [1][8][9] |

| InChI | InChI=1S/C3H8N2O3/c6-1-4-3(8)5-2-7/h6-7H,1-2H2,(H2,4,5,8) | [8][11] |

| InChIKey | QUBQYFYWUJJAAK-UHFFFAOYSA-N | [8][11] |

| Synonyms | Dimethylolurea, DMU, N,N'-Bis(hydroxymethyl)urea, Carbamol | [8][12][13] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to almost white crystalline powder/solid | [5][6][9] |

| Melting Point | 110 - 126 °C (Decomposes) | [1][6][14] |

| Boiling Point | ~224.08 °C (Rough estimate) | [14] |

| Flash Point | 100 °C | [6][14] |

| Water Solubility | 150 g/L; Highly soluble | [4][14] |

| logP (Octanol/Water) | < 0.3 | |

| Vapor Pressure | 2.39E-05 mmHg at 25°C | [14] |

| Autoignition Temp. | 200 °C / 392 °F | [6] |

Synthesis and Formation

The primary synthesis route for 1,3-Bis(hydroxymethyl)urea involves the reaction of urea with an excess of formaldehyde in an aqueous solution.[1][3][15] The reaction is typically conducted under basic conditions. This process is the foundational step for producing urea-formaldehyde resins.[2]

Figure 1: Synthesis of 1,3-Bis(hydroxymethyl)urea.

Reactivity and Decomposition

The chemical behavior of 1,3-Bis(hydroxymethyl)urea is dominated by the reactivity of its hydroxymethyl groups. These groups are key to its function as a crosslinking agent in the formation of thermosetting polymers.[3]

Polymerization

In the presence of an acid catalyst and heat, 1,3-Bis(hydroxymethyl)urea undergoes condensation polymerization. The hydroxymethyl groups react with amine groups of other urea or monomer molecules, eliminating water and forming methylene bridges. This process creates the extensive, cross-linked three-dimensional network characteristic of urea-formaldehyde resins.[16][17]

Figure 2: Role in Urea-Formaldehyde Resin Formation.

Decomposition and Formaldehyde Release

1,3-Bis(hydroxymethyl)urea is an unstable compound that can decompose to release formaldehyde and urea, particularly under acidic or basic conditions and with heating.[3] This equilibrium is a critical consideration in the application of urea-formaldehyde resins, as the slow release of formaldehyde gas is a significant health and safety concern.[18] The compound exhibits maximum stability around a pH of 8.[3]

Figure 3: Decomposition of 1,3-Bis(hydroxymethyl)urea.

Experimental Protocols

Synthesis of Urea-Formaldehyde Resin (Illustrative Protocol)

This protocol outlines the general steps for synthesizing a urea-formaldehyde resin, where 1,3-Bis(hydroxymethyl)urea is formed in situ.

-

Hydroxymethylation (Step 1):

-

Charge a reaction vessel with formaldehyde solution (e.g., 37-40% aqueous solution).

-

Adjust the pH to alkaline (e.g., 7.5-8.5) using a suitable base (e.g., NaOH solution).

-

Add urea in a specific molar ratio to formaldehyde (F/U ratio is critical, often >2 initially).[16]

-

Heat the mixture (e.g., to 80°C) and hold for a period (e.g., 30 minutes) to allow for the formation of mono-, di-, and trishydroxymethylurea.[16]

-

-

Polycondensation (Step 2):

-

Cool the mixture slightly.

-

Adjust the pH to acidic (e.g., 4.5) using an acid like formic acid to catalyze the condensation reaction.[16]

-

Reheat the mixture (e.g., to 90°C) and monitor the viscosity of the solution.[16]

-

Continue the reaction until a target viscosity is reached, indicating the desired degree of polymerization.[16]

-

Neutralize the reaction to stop polycondensation.

-

-

Post-treatment (Optional):

-

A second portion of urea may be added to react with any remaining free formaldehyde, reducing final emissions.[16]

-

Determination of Partition Coefficient (OECD Test Guideline 117)

As cited in safety data, the n-octanol/water partition coefficient (log Pow) is determined using High-Performance Liquid Chromatography (HPLC).

-

Principle: The retention time of the test substance on a reversed-phase HPLC column is measured.

-

Apparatus: An HPLC system with a pump, injection port, C18 column, and a suitable detector (e.g., UV).

-

Procedure:

-

A series of reference compounds with known log Pow values are injected to create a calibration curve of log(retention time) vs. log Pow.

-

1,3-Bis(hydroxymethyl)urea is dissolved in the mobile phase and injected into the system.

-

The retention time is recorded.

-

The log Pow of 1,3-Bis(hydroxymethyl)urea is calculated by interpolating its retention time on the calibration curve.

-

Spectroscopic and Analytical Data

Characterization of 1,3-Bis(hydroxymethyl)urea is typically performed using standard analytical techniques. Mass spectrometry (electron ionization) data is available through resources like the NIST WebBook.[8][19] Additionally, ¹H NMR and FTIR spectra are available in specialized databases, which can be used to confirm the structure and purity of the compound.[11][20]

Applications in Research and Drug Development

While its primary industrial application is in resin production, the urea functionality is a significant pharmacophore in medicinal chemistry.[2][4][21] Urea derivatives are known to form stable hydrogen bonds with biological targets, making them valuable in drug design.[22] 1,3-Bis(hydroxymethyl)urea itself has been investigated for its potential as a building block for biologically active molecules and in specialized pharmaceutical formulations.[4] Its non-toxic nature makes it an attractive starting material compared to more hazardous reagents.[4]

Safety and Handling

Table 3: Hazard Information and Safe Handling

| Aspect | Details | Source(s) |

| GHS Hazards | Causes serious eye irritation (H319). Harmful to aquatic life (H402). May cause skin irritation. | [5][14] |

| Precautionary | Wear protective eye/face protection. Wash skin thoroughly after handling. Avoid release to the environment. | [14] |

| Incompatibilities | Strong oxidizing agents, strong acids. | [5][6] |

| Storage | Store in a refrigerator (2-8°C). Keep container tightly closed in a dry, cool, and well-ventilated place. Substance is heat sensitive. | [5][9][14] |

| Decomposition | Hazardous decomposition products include carbon monoxide, carbon dioxide, and formaldehyde. | [6] |

| Biodegradability | Readily biodegradable (95-98% in 28 days) under aerobic conditions. |

References

- 1. Bis(hydroxymethyl)urea - Wikipedia [en.wikipedia.org]

- 2. Urea-formaldehyde - Wikipedia [en.wikipedia.org]

- 3. 1,3-Bis(methoxymethyl)urea | Research Chemical [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. 1,3-Bis(hydroxymethyl)urea | 140-95-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 1,3-Bis(hydroxymethyl)urea [webbook.nist.gov]

- 9. labproinc.com [labproinc.com]

- 10. 1,3-Bis(hydroxymethyl)urea, tech. 90% | Fisher Scientific [fishersci.ca]

- 11. spectrabase.com [spectrabase.com]

- 12. 1,3-Bis(hydroxymethyl)urea (CAS 140-95-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. N,N -Bis(hydroxymethyl)urea = 95 140-95-4 [sigmaaldrich.com]

- 14. echemi.com [echemi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. vana.kirj.ee [vana.kirj.ee]

- 17. m.youtube.com [m.youtube.com]

- 18. US4267277A - Method of producing urea-formaldehyde resin and foam having reduced formaldehyde emission - Google Patents [patents.google.com]

- 19. 1,3-Bis(hydroxymethyl)urea [webbook.nist.gov]

- 20. spectrabase.com [spectrabase.com]

- 21. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Dimethylolurea Formation Under Alkaline Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanisms governing the formation of dimethylolurea from urea and formaldehyde under alkaline conditions. The synthesis of dimethylolurea is a critical step in the production of urea-formaldehyde (UF) resins, which have widespread applications. Understanding the intricacies of this reaction, including its kinetics and influencing factors, is paramount for optimizing resin properties and controlling formaldehyde emissions. This document delves into the reaction pathways, presents quantitative data from various studies, outlines detailed experimental protocols for analysis, and provides visual representations of the core processes.

The Underlying Chemistry: A Stepwise Exploration

The formation of dimethylolurea is the second stage of the methylolation of urea, a process that can theoretically yield mono-, di-, tri-, and even tetramethylolurea. However, the formation of N,N'-dimethylolurea is a key and often predominant reaction under controlled alkaline conditions. The overall reaction is reversible and is catalyzed by both acids and bases, with alkaline catalysis being the focus of this guide.[1][2]

Under alkaline conditions, the reaction is initiated by the deprotonation of urea by a hydroxide ion (OH⁻) to form a reactive urea anion.[3][4] This anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of formaldehyde. Formaldehyde in aqueous solution exists in equilibrium with its hydrated form, methanediol. Theoretical studies suggest that the reaction of the urea anion with the anhydrous form of formaldehyde (CH₂O) via a nucleophilic addition mechanism is energetically more favorable than the SN2 reaction with methanediol.[3][4]

The initial reaction between urea and formaldehyde yields monomethylolurea. The formation of dimethylolurea then proceeds through the deprotonation of either the remaining -NH₂ group of monomethylolurea or the -NH- group, followed by a subsequent reaction with another formaldehyde molecule.[3] The formation of N,N'-dimethylolurea, where a methylol group is attached to each nitrogen atom, is generally favored over the formation of N,N-dimethylolurea.[3][5] Theoretical calculations suggest that while the energy barriers for the formation of mono-, di-, and trimethylolurea are similar, steric hindrance becomes a significant factor, making the formation of tetramethylolurea experimentally unobserved.[3][4]

The key steps in the formation of N,N'-dimethylolurea under alkaline conditions are:

-

Deprotonation of Urea: A hydroxide ion abstracts a proton from urea, forming a resonance-stabilized urea anion and water.

-

Formation of Monomethylolurea: The urea anion acts as a nucleophile, attacking the carbonyl carbon of formaldehyde to form a monomethylolurea anion, which is then protonated by water to yield monomethylolurea.

-

Deprotonation of Monomethylolurea: A hydroxide ion abstracts a proton from the remaining -NH₂ group of monomethylolurea, forming a monomethylolurea anion.

-

Formation of N,N'-Dimethylolurea: This anion then attacks a second formaldehyde molecule, leading to the formation of the N,N'-dimethylolurea anion, which is subsequently protonated to yield N,N'-dimethylolurea.

The reaction is a complex equilibrium, and the final distribution of methylolureas depends on factors such as the formaldehyde-to-urea (F/U) molar ratio, pH, temperature, and reaction time.[6][7][8]

Quantitative Insights: A Tabular Summary

The following tables summarize key quantitative data reported in the literature for the formation of methylolureas. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Activation Energies for Methylolurea Formation and Decomposition

| Reaction | Activation Energy (kcal/mole) | Reference |

| Monomethylolurea Formation | 14 | [1] |

| Monomethylolurea Decomposition | 19 | [1] |

| Dimethylolurea Formation | ~14 | [1] |

| Dimethylolurea Decomposition | ~19 | [1] |

Table 2: Theoretical Potential Energy Barriers for Methylolurea Formation (SN2 mechanism with methanediol)

| Reaction | Calculated Energy Barrier (kJ/mol at MP2/6-311+G** level) | Reference |

| Monomethylolurea (MMU) Formation | ~190 | [3] |

| N,N'-Dimethylolurea (DMU1) Formation | 198.8 | [3] |

| N,N-Dimethylolurea (DMU2) Formation | 192.8 | [3] |

| Trimethylolurea (TMU) Formation | Slightly higher than DMU | [3] |

Note: The addition mechanism with anhydrous formaldehyde is energetically more favorable, with lower or no energy barriers.[3]

Experimental Corner: Protocols for Investigation

Detailed experimental protocols are crucial for reproducible research. The following sections outline methodologies for studying the formation of dimethylolurea under alkaline conditions.

Synthesis of Dimethylolurea

This protocol describes a general laboratory-scale synthesis.

Materials:

-

Urea

-

Formaldehyde solution (e.g., 37% w/v)

-

Sodium dihydrogen phosphate (or other suitable buffer)

-

Sodium hydroxide (NaOH) solution (for pH adjustment)

-

Distilled water

-

Reaction vessel (e.g., three-necked round-bottom flask)

-

Magnetic stirrer and hotplate

-

pH meter

-

Condenser

Procedure:

-

In the reaction vessel, dissolve a specific amount of urea in distilled water.

-

Add the formaldehyde solution to achieve the desired formaldehyde-to-urea (F/U) molar ratio. A common ratio for dimethylolurea synthesis is around 2:1.[9]

-

Add the buffer, such as sodium dihydrogen phosphate.[9]

-

Adjust the pH of the reaction mixture to the desired alkaline value (e.g., 8.0-9.0) using the NaOH solution.[10]

-

Heat the reaction mixture to the desired temperature (e.g., 70°C) with constant stirring.[9]

-

Maintain the reaction for a specific period (e.g., 2 hours), monitoring the temperature and pH.[9]

-

After the reaction time, cool the mixture to room temperature. The resulting solution will contain a mixture of methylolureas, with dimethylolurea being a major product.

Analytical Methods for Monitoring the Reaction

Quantitative analysis of the reaction mixture is essential to understand the kinetics and product distribution. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.

3.2.1. Quantitative ¹³C and ¹H NMR Spectroscopy

NMR spectroscopy allows for the identification and quantification of different methylolurea species.

Sample Preparation:

-

Withdraw aliquots from the reaction mixture at different time intervals.

-

To quench the reaction, immediately cool the aliquot and, if necessary, adjust the pH to neutral.

-

For quantitative analysis, a known amount of an internal standard (e.g., DMSO-d₆) can be added.

NMR Parameters (Example):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: D₂O or DMSO-d₆.

-

¹³C NMR:

-

Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[11]

-

A sufficient relaxation delay (e.g., 5 times the longest T₁) should be used.

-

-

¹H NMR:

-

Standard proton NMR spectra can be acquired.

-

Integration of specific peaks corresponding to different methylol groups and urea protons allows for relative quantification.

-

Data Analysis:

-

Assign the peaks in the spectra to specific chemical groups in urea, monomethylolurea, dimethylolurea, and other species based on literature values.[11][12][13]

-

Calculate the concentration of each species by comparing the integral of its characteristic peak(s) to the integral of the internal standard.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for separating and quantifying the low-molecular-weight components of the reaction mixture.[14][15]

Instrumentation:

-

HPLC system with a suitable detector (e.g., refractive index (RI) or UV detector).

-

A column suitable for the separation of polar compounds (e.g., a reverse-phase C18 column or a specific column for carbohydrate analysis).

Mobile Phase (Example):

-

A mixture of water and an organic solvent like acetonitrile or methanol. The exact composition may need to be optimized.

Procedure:

-

Prepare a series of standard solutions of pure urea, monomethylolurea, and dimethylolurea of known concentrations.

-

Inject the standards into the HPLC system to determine their retention times and to generate a calibration curve.

-

Prepare samples from the reaction mixture by quenching the reaction, filtering, and diluting as necessary.

-

Inject the samples into the HPLC system.

-

Identify the peaks in the chromatogram based on the retention times of the standards.

-

Quantify the amount of each component in the sample by using the calibration curve.

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the core reaction pathway and a general experimental workflow.

Caption: Reaction pathway for N,N'-dimethylolurea formation under alkaline conditions.

Caption: General experimental workflow for studying dimethylolurea formation kinetics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. capitalresin.com [capitalresin.com]

- 9. fud.edu.ng [fud.edu.ng]

- 10. US5674971A - Urea-formaldehyde resin composition and method of preparation thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. vana.kirj.ee [vana.kirj.ee]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Theoretical Deep Dive into the Monomethylolurea to Dimethylolurea Conversion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical underpinnings of the conversion of monomethylolurea (MMU) to dimethylolurea (DMU), a critical step in the synthesis of urea-formaldehyde (UF) resins and a reaction of interest in various chemical and pharmaceutical contexts. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the core reaction pathways.

Theoretical Framework of the MMU to DMU Conversion

The formation of dimethylolurea from monomethylolurea is a sequential addition reaction involving formaldehyde. The reaction is complex and can be influenced by several factors, including pH, temperature, and the molar ratio of formaldehyde to urea (F/U).[1] Theoretical studies, primarily employing quantum chemistry methods, have been instrumental in elucidating the reaction mechanisms and energetics that are often difficult to isolate and study experimentally.[2]

Reaction Mechanisms

The conversion of MMU to DMU can proceed via different mechanisms depending on the catalytic conditions (acidic, neutral, or alkaline).

-

Alkaline Conditions: Under alkaline conditions, the reaction is base-catalyzed. A hydroxide ion (OH⁻) abstracts a proton from MMU, forming an MMU anion.[2] This anion then acts as a nucleophile, attacking a formaldehyde molecule. Formaldehyde in aqueous solution exists primarily as methanediol (CH₂(OH)₂), but also as the more reactive free formaldehyde (CH₂O).[2] The reaction can proceed through a nucleophilic addition to CH₂O or an Sₙ2 mechanism with CH₂(OH)₂.[2] Theoretical calculations suggest the addition mechanism is energetically more favorable.[2] The second methylolation can occur on either the substituted nitrogen, forming N,N-dimethylolurea (asymmetric DMU), or the unsubstituted -NH₂ group, forming N,N'-dimethylolurea (symmetric DMU).[2] Experimental observations indicate a preference for the formation of N,N'-dimethylolurea.[2]

-

Acidic Conditions: In an acidic medium, the reaction is catalyzed by hydrogen ions (H⁺). The acid protonates the formaldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amino group of MMU.[1]

-

Neutral Conditions: Under neutral conditions, the reaction can occur through a concerted mechanism via a four-centered transition state, though this pathway has a significant energy barrier.[2]

Steric and Electronic Effects

Theoretical studies have investigated the factors governing the preferential formation of N,N'-dimethylolurea over N,N-dimethylolurea. While electronic effects play a role, steric hindrance is considered a major contributing factor that makes the reaction at the already substituted nitrogen less favorable.[2]

Quantitative Data from Theoretical Studies

Computational chemistry provides valuable quantitative data on the energetics of the reaction pathways. The following tables summarize key calculated values from theoretical studies, primarily using Density Functional Theory (DFT) at the B3LYP level and Møller-Plesset perturbation theory (MP2).

| Reaction Step | Computational Method | Calculated Potential Energy Barrier (kJ/mol) | Reference |

| Urea + Formaldehyde → MMU (Neutral) | MP2/6-311+G | 145.7 | [2] |

| Urea Anion + CH₂(OH)₂ → MMU (Alkaline, Sₙ2) | B3LYP | ~180 | [2] |

| Urea Anion + CH₂(OH)₂ → MMU (Alkaline, Sₙ2) | MP2 | ~190 | [2] |

| MMU Anion → N,N'-DMU (Alkaline, Sₙ2) | MP2/6-311+G | 198.8 | [2] |

| MMU Anion → N,N-DMU (Alkaline, Sₙ2) | MP2/6-311+G** | 192.8 | [2] |

| Reaction | Thermodynamics | Reference |

| Formation of Monomethylolurea (MMU) | Slightly exothermic/Thermoneutral | [2] |

| Formation of Dimethylolurea (DMU) | Slightly exothermic/Thermoneutral | [2] |

| Formation of Trimethylolurea (TMU) | Endothermic by ~30 kJ/mol | [2] |

Experimental Protocols for Kinetic Studies

A variety of analytical techniques can be employed to monitor the conversion of MMU to DMU and determine the reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: NMR spectroscopy is a powerful tool for in-situ and quantitative analysis of the complex reaction mixture of urea and formaldehyde.[3] Both ¹H, ¹³C, and ¹⁵N NMR can be utilized.[4]

-

Sample Preparation: The reaction is typically carried out directly in an NMR tube under controlled temperature and pH conditions. For ¹⁵N NMR, ¹⁵N-enriched urea can be used to enhance signal intensity and provide detailed information about the nitrogen centers.[4]

-

Data Acquisition: A series of spectra are acquired over time to monitor the decrease in the MMU signal and the corresponding increase in the DMU signals.[3] Different methylolureas (mono-, di-, tri-) and their isomers (symmetric and asymmetric DMU) can be distinguished and quantified.[4]

-

Analysis: By integrating the characteristic peaks of each species, their concentrations can be determined as a function of time. This data is then used to derive rate constants and reaction orders.

High-Performance Liquid Chromatography (HPLC)

Methodology: HPLC is used to separate and quantify the different components in the reaction mixture, including urea, MMU, and DMU.[5]

-

Chromatographic System: A reversed-phase HPLC system with a C18 column is commonly used.[6]

-

Mobile Phase: A simple mobile phase, such as deionized water or a methanol/water mixture, can be effective.[6][7]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for these compounds.[7]

-

Sample Preparation: Aliquots of the reaction mixture are taken at different time intervals, and the reaction is quenched (e.g., by cooling or pH adjustment). The samples are then diluted with the mobile phase before injection.[5]

-

Quantification: The concentration of each component is determined by comparing the peak areas to those of known standards.[5]

Differential Scanning Calorimetry (DSC)

Methodology: DSC can be used to determine the activation energy of the overall curing process, which includes the methylolation steps.

-

Principle: The exotherm of the curing reaction is measured at different heating rates.

-

Procedure: Samples of the reacting mixture are placed in DSC pans and heated at various linear rates (e.g., 5, 10, 15, 20 K/min).

-

Analysis: The Kissinger method is often applied to the data. A plot of -ln(β/Tₚ²) versus 1/Tₚ (where β is the heating rate and Tₚ is the peak exotherm temperature) yields a straight line whose slope is equal to -Eₐ/R (where Eₐ is the activation energy and R is the gas constant).[8]

Chemical Titration

Methodology: Titration methods can be used to determine the concentration of free formaldehyde in the reaction mixture, providing an indirect measure of the reaction progress.

-

Sulfite Method: The sample is reacted with sodium sulfite, which forms sodium hydroxide in proportion to the formaldehyde present. The liberated NaOH is then titrated with a standard acid.

-

Hydroxylamine Hydrochloride Method: Formaldehyde reacts with hydroxylamine hydrochloride to release hydrochloric acid, which is then titrated with a standard base.[9]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways in the conversion of monomethylolurea to dimethylolurea.

Caption: Alkaline-catalyzed conversion of MMU to symmetric and asymmetric DMU.

Caption: A typical workflow for a computational study of the MMU to DMU reaction.

Conclusion

The conversion of monomethylolurea to dimethylolurea is a fundamentally important reaction with complexities that have been significantly illuminated through theoretical studies. Computational chemistry has provided detailed insights into the reaction mechanisms, transition states, and the influence of electronic and steric factors, largely corroborating experimental observations. The continued application of both advanced computational methods and robust experimental techniques like online NMR and HPLC will be crucial for a complete understanding and optimization of processes involving this key chemical transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]

- 7. Urea Analyzed by HPLC- AppNote [mtc-usa.com]

- 8. woodresearch.sk [woodresearch.sk]

- 9. epra.eu [epra.eu]

The Pivotal Role of Dimethylolurea in Amino Resin Synthesis: A Technical Guide

Introduction

Dimethylolurea, also known as 1,3-bis(hydroxymethyl)urea, is a critical organic intermediate in the production of amino resins, particularly urea-formaldehyde (UF) resins.[1][2] These thermosetting resins are extensively utilized as adhesives in the manufacturing of particleboard, plywood, and other wood composites, as well as in coatings, molding compounds, and textile finishing.[1][3][4] The formation of dimethylolurea is a foundational step that dictates the subsequent polymerization process and ultimately defines the structural and performance characteristics of the final cured resin, such as mechanical strength, thermal stability, and chemical resistance.[1] This technical guide provides an in-depth examination of dimethylolurea's role, covering its synthesis, reaction pathways, and the experimental protocols for its formation and subsequent polymerization.

Synthesis and Reaction Mechanisms

The industrial production of urea-formaldehyde resins is typically a two-stage process. The first stage involves the addition reaction of urea and formaldehyde, known as methylolation or hydroxymethylation, which is followed by a second stage of acid-catalyzed condensation or polymerization.[4][5] Dimethylolurea is the primary product of the initial addition stage.

Stage 1: Formation of Dimethylolurea (Addition Reaction)

The synthesis of dimethylolurea occurs through the reaction of urea with two molar equivalents of formaldehyde. This reaction is typically carried out under neutral to alkaline pH conditions (pH 7.5–9.5) and at elevated temperatures, generally between 70°C and 100°C.[6][7][8][9] The alkaline environment catalyzes the addition of the electrophilic formaldehyde to the nucleophilic nitrogen atoms of the urea molecule.[4][10]

The reaction proceeds stepwise. Initially, one molecule of formaldehyde reacts with urea to form monomethylolurea. With a sufficient molar ratio of formaldehyde to urea (typically 2:1 or higher), a second formaldehyde molecule reacts with the remaining -NH group to yield dimethylolurea.[10][11] Depending on the reaction conditions, small quantities of trimethylolurea may also be formed.[5][7] The formation of dimethylolurea from urea and formaldehyde is a reversible equilibrium reaction.[12]

Caption: Synthesis pathway for Dimethylolurea formation.

Stage 2: Polymerization of Dimethylolurea (Condensation Reaction)

Once dimethylolurea and other methylolureas are formed, the reaction mixture is acidified (typically to a pH of 4.5-5.0) to initiate the condensation stage.[5][8] In this phase, the dimethylolurea molecules, acting as monomers, polymerize to form a three-dimensional, cross-linked network.[3]

The condensation reactions involve the reactive hydroxymethyl (-CH₂OH) groups of dimethylolurea reacting with the amino (-NH) groups of other urea or methylolurea molecules. These reactions lead to the formation of two primary types of linkages:

-

Methylene bridges (-CH₂-): Formed by the reaction between a hydroxymethyl group and an amino group, eliminating a molecule of water. This is the more stable and predominant linkage in the final resin.[13][14]

-

Dimethylene ether bridges (-CH₂-O-CH₂-): Formed by the reaction between two hydroxymethyl groups, also with the elimination of water. These ether linkages are less stable and can rearrange to form more stable methylene bridges, releasing formaldehyde in the process.[14]

The bifunctional nature of dimethylolurea, with its two reactive hydroxymethyl groups, allows it to act as a cross-linking agent, leading to the formation of a rigid, insoluble, and infusible thermoset polymer.[11] The extent of this cross-linking determines the final properties of the resin.

Caption: Condensation of Dimethylolurea to form UF resin.

Quantitative Data

The properties of dimethylolurea and the conditions for amino resin synthesis are critical for controlling the final product characteristics.

Table 1: Physical and Chemical Properties of Dimethylolurea

| Property | Value | Reference |

| CAS Number | 140-95-4 | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 125 °C (decomposes) | [2] |

| Water Solubility | 150 g/L | [2] |

| Density | 1.34 g/cm³ | [2] |

| Storage Temperature | 2-8 °C | [2] |

Table 2: Typical Reaction Parameters for Urea-Formaldehyde Resin Synthesis

| Parameter | Stage 1: Addition (Methylolation) | Stage 2: Condensation (Polymerization) | Reference |

| Formaldehyde:Urea Molar Ratio | 1.5:1 to 2.5:1 | Final ratio adjusted to 1.05:1 to 1.8:1 by adding more urea | [7][9][15] |

| pH | 7.5 - 9.5 (Alkaline) | 4.5 - 5.0 (Acidic) | [8][9] |

| Temperature | 70 - 100 °C | 80 °C to reflux | [8][15][16] |

| Reaction Time | 1 - 3 hours | 15 minutes - 1 hour (until desired viscosity is reached) | [8][9][15] |

| Catalyst | NaOH or other bases | Lactic acid, H₂SO₄, or other acids | [6][8] |

Experimental Protocols

The following sections detail generalized laboratory protocols for the synthesis of dimethylolurea and its subsequent polymerization into a urea-formaldehyde resin.

Protocol for Dimethylolurea Synthesis

This protocol focuses on the preparation of the intermediate under alkaline conditions.

Materials and Equipment:

-

Urea (6.0 g, 0.1 mol)

-

Formaldehyde solution (37% w/v, 16.2 mL, ~0.2 mol)

-

Sodium hydroxide (2M solution) or Sodium dihydrogen phosphate (0.2 g)

-

Reaction kettle or three-necked flask (500 mL)

-

Mechanical stirrer

-

Heating mantle

-

pH meter or universal indicator paper

-

Reflux condenser

Procedure:

-

Charge the reaction kettle with 16.2 mL of formaldehyde solution.[16]

-

Adjust the pH of the formaldehyde solution to between 7.5 and 8.0 using the 2M NaOH solution.[8]

-

Add 6.0 g of urea to the formaldehyde solution while stirring.[16]

-

Heat the mixture to 70-80°C using the heating mantle and maintain reflux with vigorous stirring.[7][16]

-

Continue the reaction for 1 to 2 hours to ensure the formation of dimethylolurea.[16]

-

After the reaction period, the resulting solution contains dimethylolurea and can be used directly for the next stage or cooled to isolate the product.[9] For isolation, the system is often cooled, leading to the precipitation of white, solid dimethylolurea, which can then be filtered, washed with ethanol and deionized water, and dried.[9]

Protocol for Urea-Formaldehyde Resin Polymerization

This protocol describes the acid-catalyzed condensation of the prepared dimethylolurea solution.

Materials and Equipment:

-

Dimethylolurea solution (from Protocol 3.1)

-

Lactic acid or dilute sulfuric acid (0.5N)

-

Reaction kettle with stirrer, heating mantle, and reflux condenser

-

Viscometer

Procedure:

-

Begin with the hot dimethylolurea solution prepared in the previous step.

-

Cool the solution slightly and carefully add acid (e.g., lactic acid or 0.5N H₂SO₄) dropwise to adjust the pH to between 4.5 and 5.0.[6][8]

-

Increase the temperature and maintain the reaction at 80-90°C.[8]

-

Monitor the reaction progress by periodically measuring the viscosity of the mixture. The condensation reaction will cause a gradual increase in viscosity as the polymer chains grow.

-

Continue the reaction until a predetermined target viscosity is achieved. The reaction is highly exothermic and proceeds rapidly under acidic conditions.[5][6]

-

Once the desired viscosity is reached, rapidly cool the mixture to room temperature to quench the polymerization.

-

A second portion of urea is often added at this stage to scavenge any remaining free formaldehyde and adjust the final molar ratio, enhancing the stability and performance of the resin.[7]

-

The final product is a viscous, water-soluble urea-formaldehyde resin syrup, which can be stored before its application and subsequent curing with a hardener (e.g., ammonium chloride).[6]

Caption: Experimental workflow for UF resin production.

Conclusion

Dimethylolurea is not merely a transient species but a cornerstone intermediate in the synthesis of urea-formaldehyde resins. Its formation in the initial alkaline addition stage provides the essential bifunctional monomers required for the subsequent acid-catalyzed polymerization. The structure and concentration of dimethylolurea directly influence the cross-linking density and, consequently, the performance of the final thermoset polymer. A thorough understanding and precise control of the reaction conditions that govern the formation and condensation of dimethylolurea are paramount for researchers and manufacturers aiming to tailor the properties of amino resins for specific industrial applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 140-95-4,Dimethylolurea | lookchem [lookchem.com]

- 3. How Is Urea-Formaldehyde Glue Manufactured? [slchemtech.com]

- 4. irispublishers.com [irispublishers.com]

- 5. capitalresin.com [capitalresin.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. vana.kirj.ee [vana.kirj.ee]

- 8. researchgate.net [researchgate.net]

- 9. CN103242201A - Preparation method of urea formaldehyde intermediate dimethylol urea - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. WO1989000587A1 - Process for the preparation of urea-formaldehyde resins - Google Patents [patents.google.com]

- 16. fud.edu.ng [fud.edu.ng]

Spectroscopic Characterization of Dimethylolurea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of dimethylolurea using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. It includes detailed experimental protocols, summarized quantitative data, and visual representations of the analytical workflows.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of dimethylolurea reveals characteristic absorption bands corresponding to its various vibrational modes.

FTIR Spectral Data

The characteristic infrared absorption peaks for dimethylolurea are summarized in Table 1. These values are compiled from various sources and represent the typical ranges for the assigned functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3347 - 3330 | N-H Stretching | Strong, Broad |

| 3269 | N-H Stretching | Strong, Broad |

| 3153 | N-H Stretching (Hydrogen Bonded) | Medium, Broad |

| 3014 | C-H Asymmetric Stretching (CH₂) | Medium |

| 2968 - 2960 | C-H Symmetric Stretching (CH₂) | Medium |

| 1651 - 1630 | C=O Stretching (Amide I) | Strong |

| 1560 - 1554 | N-H Bending (Amide II) | Strong |

| 1248 | C-N Stretching | Medium |

| 1047 | C-O Stretching | Strong |

| 997 | C-N Stretching | Medium |

Table 1: Summary of FTIR Spectral Data for Dimethylolurea. The data presented is a consolidation of findings from multiple spectroscopic analyses.

Experimental Protocol for FTIR Analysis

The following protocol outlines the steps for acquiring an FTIR spectrum of dimethylolurea using the KBr (potassium bromide) pellet method.

Materials and Equipment:

-

Dimethylolurea sample

-

Spectroscopic grade KBr powder, dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Thoroughly clean the agate mortar, pestle, and pellet press die set with a suitable solvent (e.g., acetone) and ensure they are completely dry.

-

Weigh approximately 1-2 mg of the dimethylolurea sample.

-

Weigh approximately 100-200 mg of dry, spectroscopic grade KBr powder.

-

Add both the sample and KBr to the agate mortar.

-

-

Grinding and Mixing:

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The grinding should be thorough to ensure even distribution of the sample within the KBr matrix.

-

-

Pellet Formation:

-

Transfer the powdered mixture into the sleeve of the pellet press die.

-

Assemble the die and place it in a hydraulic press.

-

Apply a pressure of approximately 8-10 tons for several minutes. It is often beneficial to apply a vacuum to the die during pressing to remove trapped air and moisture, resulting in a more transparent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the transparent or semi-transparent KBr pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

Experimental Workflow for FTIR Analysis

Caption: Workflow for FTIR analysis of dimethylolurea via the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. This allows for the elucidation of the molecular structure.

NMR Spectral Data

The ¹H and ¹³C NMR chemical shifts for dimethylolurea, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), are summarized in the tables below.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.59 - 6.63 | Triplet | N-H |

| 5.26 | Triplet | O-H |

| 4.44 - 4.46 | Triplet | -CH₂- |

Table 2: Summary of ¹H NMR Spectral Data for Dimethylolurea in DMSO-d₆. [1]

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~160 | C=O |

| ~65 | -CH₂- |

Table 3: Summary of ¹³C NMR Spectral Data for Dimethylolurea. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Analysis

The following protocol describes the general procedure for preparing a sample of dimethylolurea for ¹H and ¹³C NMR analysis.

Materials and Equipment:

-

Dimethylolurea sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Vortex mixer (optional)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

For ¹H NMR, weigh approximately 5-25 mg of the dimethylolurea sample.

-

For ¹³C NMR, a higher concentration is often required, typically 20-50 mg of the sample.

-

Transfer the weighed sample into a clean, dry vial.

-

-

Dissolution:

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Gently agitate or vortex the vial to ensure complete dissolution of the sample.

-

-

Transfer to NMR Tube:

-

Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. Avoid introducing any solid particles into the tube.

-

-

Spectral Acquisition:

-

Cap the NMR tube and place it in the spinner turbine.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves tuning and shimming the probe for the specific sample and solvent. For quantitative ¹³C NMR, inverse-gated decoupling may be used.

-

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR analysis of dimethylolurea.

References

An In-depth Technical Guide on the Genotoxicity and Carcinogenic Potential of Dimethylolurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylolurea (DMU), a chemical compound widely utilized in the textile and cosmetic industries, is classified as a formaldehyde-releasing agent.[1] Its potential for genotoxicity and carcinogenicity is intrinsically linked to the biological activity of formaldehyde, a known human carcinogen.[2] This technical guide provides a comprehensive review of the available scientific data on the genotoxic and carcinogenic properties of dimethylolurea. It summarizes key in vitro genotoxicity studies, details the experimental methodologies employed, and discusses the carcinogenic potential in the context of formaldehyde release. This document aims to serve as a critical resource for professionals involved in the safety and risk assessment of chemicals.

Introduction

Dimethylolurea (CAS No. 140-95-4), also known as 1,3-bis(hydroxymethyl)urea, is an organic compound used in the production of urea-formaldehyde resins, as a textile finish to impart wrinkle resistance, and as a preservative in various products.[1][2] Its primary function in many applications stems from its ability to act as a cross-linking agent. However, the chemical equilibrium of dimethylolurea in aqueous environments can lead to the release of free formaldehyde.[3] Formaldehyde is classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC), primarily based on evidence of nasopharyngeal cancer and leukemia.[2] Consequently, the safety profile of dimethylolurea is critically dependent on the extent of formaldehyde release and the associated toxicological effects.

Mechanism of Action: Formaldehyde Release

The genotoxic and carcinogenic effects of dimethylolurea are not attributed to the parent molecule itself but rather to its decomposition product, formaldehyde.[3] In aqueous conditions, dimethylolurea exists in equilibrium with urea and formaldehyde. This release of formaldehyde is the primary mechanism driving its biological activity, including interactions with cellular macromolecules like DNA. Formaldehyde is a highly reactive electrophile that can readily react with amino groups in proteins and nucleic acids, leading to the formation of DNA adducts, DNA-protein cross-links (DPCs), and DNA interstrand cross-links (ICLs).[4] This DNA damage, if not properly repaired by cellular mechanisms, can lead to mutations, chromosomal aberrations, and ultimately, the initiation of carcinogenesis.

Caption: Mechanism of Dimethylolurea-Induced Genotoxicity.

Genotoxicity Profile

Dimethylolurea has been evaluated in several short-term in vitro genotoxicity assays. The results consistently indicate a genotoxic potential, which is attributed to the release of formaldehyde.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. Dimethylolurea has demonstrated clear mutagenic activity in this assay.[3]

Table 1: Summary of Ames Test Results for Dimethylolurea

| Test System | Metabolic Activation (S9) | Concentration Range | Outcome | Reference |

| S. typhimurium TA98 | With and Without | 0.21 - 8.33 µmol/plate | Positive (Concentration-dependent increase in revertants) | [3] |

| S. typhimurium TA100 | With and Without | 0.21 - 8.33 µmol/plate | Positive (Concentration-dependent increase in revertants) | [3] |

| S. typhimurium TA102 | With and Without | 0.21 - 8.33 µmol/plate | Positive (Concentration-dependent increase in revertants) | [3] |

| E. coli / S. typhimurium | With and Without | Not Specified | Positive |

In Vitro Micronucleus Test

The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Dimethylolurea has been shown to induce micronuclei in mammalian cells.[3]

Table 2: Summary of In Vitro Micronucleus Test Results for Dimethylolurea

| Test System | Metabolic Activation (S9) | Concentration Range | Outcome | Reference |

| V79 Chinese Hamster Cells | Without | 3.3 - 333 µmol/L | Positive (Weaker effect compared to DZU*) | [3] |

| V79 Chinese Hamster Cells | With | 3.3 - 333 µmol/L | Negative | [3] |

*DZU: Diazolidinyl urea, another formaldehyde-releasing preservative.[3]

The positive result exclusively in the absence of metabolic activation suggests that dimethylolurea itself, or its direct breakdown product (formaldehyde), is the genotoxic agent, and that the S9 enzymatic mix may detoxify the compound or formaldehyde.[3]

Other Genotoxicity-Related Assays

-

Tubulin Assembly Assay: To investigate aneugenic potential (the ability to cause chromosome loss), dimethylolurea was tested in an in vitro tubulin assembly assay. At concentrations up to 10 mmol/L, it did not inhibit the formation of microtubules, suggesting a low potential for aneugenicity. This contrasts with formaldehyde, which completely inhibited tubulin assembly at 6 mmol/L.[3]

-

Local Lymph Node Assay (LLNA): This assay assesses skin sensitization potential. A safety data sheet reports a negative result for dimethylolurea in an LLNA conducted in mice, indicating low skin sensitization potential under the test conditions.

Caption: Experimental Workflow for In Vitro Genotoxicity Testing.

Carcinogenic Potential

There are no long-term carcinogenicity bioassays specifically on dimethylolurea found in the reviewed literature. The assessment of its carcinogenic potential is therefore based on two main lines of evidence:

-

Its classification as a formaldehyde-releasing agent.

-

The well-documented carcinogenicity of formaldehyde.

Formaldehyde is a known animal carcinogen and is classified by IARC as carcinogenic to humans (Group 1).[2] The primary mechanism is believed to be a combination of genotoxicity and cytotoxicity-induced cell proliferation, particularly at the site of contact (e.g., the nasal passages in inhalation studies).[2] Given that dimethylolurea acts as a source of formaldehyde, it is considered to pose a carcinogenic risk.[2][5] This has led to regulatory actions; for instance, Washington State has proposed a ban on dimethylolurea and other formaldehyde-releasers in cosmetic products, citing the carcinogenicity of formaldehyde.[6]

The risk is dependent on the concentration of dimethylolurea, the conditions of use (which influence the rate of formaldehyde release), and the route of exposure. For drug development professionals, the presence of a formaldehyde-releaser as an excipient or impurity would require rigorous safety evaluation and justification.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are the protocols for the key genotoxicity assays cited, based on the available information and standard guidelines (e.g., OECD).

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To assess the potential of the test substance to induce gene mutations (point mutations) in bacteria.

-

Test Principle: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) that are auxotrophic for histidine are used. The bacteria are exposed to the test substance and plated on a minimal medium lacking histidine. Only bacteria that have undergone a reverse mutation to a prototrophic state can synthesize histidine and form colonies.

-

Methodology (Pre-incubation Assay):

-

Strains: S. typhimurium strains TA98, TA100, and TA102 were used.[3]

-

Metabolic Activation: The assay was conducted both in the presence and absence of an exogenous metabolic activation system (rat liver S9 mix).[3]

-

Exposure: The test substance (Dimethylolurea, 0.21-8.33 µmol/plate) was pre-incubated with the tester strains (approximately 1-2 x 10⁸ cells) in a liquid medium at 37°C for a defined period (e.g., 20-30 minutes) before plating.

-

Plating: After pre-incubation, molten top agar was added, and the mixture was poured onto the surface of minimal glucose agar plates.

-

Incubation: Plates were incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies per plate was counted. A positive result is defined as a concentration-related increase in the number of revertants to a level at least twice that of the solvent control.

-

Protocol: In Vitro Micronucleus Test

-

Objective: To detect clastogenic (chromosome breaking) and aneugenic (chromosome loss/gain) activity of a test substance in cultured mammalian cells.

-

Test Principle: Cells are exposed to the test substance. After exposure, the cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one nuclear division. The frequency of micronuclei in these binucleated cells is then determined.

-

Methodology:

-

Cell Line: V79 Chinese hamster cells were used.[3]

-

Metabolic Activation: The assay was conducted both in the presence and absence of a rat liver S9 mix.[3]

-

Exposure: Cells were exposed to various concentrations of dimethylolurea (3.3-333 µmol/L) for a short period (e.g., 3-6 hours).

-

Cytokinesis Block: Following exposure, the treatment medium was removed, and fresh medium containing cytochalasin B was added to accumulate binucleated cells.

-

Harvest and Staining: Cells were harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cytoplasm was stained (e.g., with Giemsa) to visualize binucleated cells, and the nuclei were stained with a DNA-specific stain (e.g., DAPI or Acridine Orange) to visualize micronuclei.

-

Scoring: At least 1000-2000 binucleated cells per concentration were scored for the presence of micronuclei. Cytotoxicity was also assessed, often by calculating the Cytokinesis-Block Proliferation Index (CBPI). A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

-

Summary and Conclusion

The weight of evidence from in vitro studies indicates that dimethylolurea is genotoxic.

-

Mutagenicity: It is mutagenic in the Ames test, inducing point mutations in multiple bacterial strains, both with and without metabolic activation.[3]

-

Clastogenicity/Aneugenicity: It induces the formation of micronuclei in mammalian cells in vitro, primarily in the absence of metabolic activation, indicating its potential to cause chromosomal damage.[3]

-

Carcinogenicity: While no direct carcinogenicity studies on dimethylolurea are available, its potential to cause cancer is inferred from its role as a formaldehyde-releasing agent.[2][5] Formaldehyde is a confirmed human carcinogen, and its release from dimethylolurea is the primary toxicological concern.

For professionals in research and drug development, these findings underscore the need for caution when dimethylolurea is present in formulations or as a manufacturing intermediate. Its use, particularly in products with significant human exposure, necessitates a thorough risk assessment that considers the rate of formaldehyde release under relevant conditions and the potential for local and systemic toxicity. Regulatory scrutiny of formaldehyde-releasing agents is increasing, and alternative, non-formaldehyde-releasing preservatives and cross-linkers should be considered to mitigate potential health risks.[6]

References

- 1. Dimethylol urea - Hazardous Agents | Haz-Map [haz-map.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of the formaldehyde releasing preservatives dimethylol urea and diazolidinyl urea in several short-term genotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genotoxicity and Mutagenicity Summary Tables - Review of the Formaldehyde Assessment in the National Toxicology Program 12th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dimethylol ethylene urea - Wikipedia [en.wikipedia.org]

- 6. Washington State Issues Proposed Rule Banning Formaldehyde and Formaldehyde Releasers in Cosmetics | SGS [sgs.com]

An In-depth Technical Guide to the Reaction Kinetics of Urea and Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics between urea and formaldehyde, a fundamental process in the synthesis of urea-formaldehyde (UF) resins. Understanding these kinetics is critical for controlling the polymerization process, optimizing resin properties, and minimizing residual formaldehyde content. This document details the core reaction mechanisms, influencing factors, experimental methodologies for kinetic analysis, and key quantitative data.

Core Reaction Mechanisms

The reaction between urea and formaldehyde is a complex process that occurs in two primary stages: an addition reaction (methylolation) followed by a condensation reaction (polymerization).

1.1. Addition Reaction (Methylolation)

The initial step involves the addition of formaldehyde to the amino groups of urea to form methylolureas. This reaction can be catalyzed by both acids and bases.[1][2] Under alkaline conditions, the formation of methylol compounds is favored, while acidic conditions promote the subsequent condensation reactions.[1][3] The reaction proceeds through the formation of mono-, di-, and trimethylolureas.[4][5]

1.2. Condensation Reaction (Polymerization)

The second stage involves the condensation of methylolureas with each other or with urea to form methylene (-CH2-) and methylene-ether (-CH2OCH2-) bridges, leading to the formation of a three-dimensional polymer network.[6][7][8] This stage is primarily catalyzed by acids.[3][9] The rate of the condensation reaction increases as the pH of the reaction is decreased.[3]

Factors Influencing Reaction Kinetics

Several factors significantly influence the rate and extent of the urea-formaldehyde reaction. Careful control of these parameters is essential for producing resins with desired properties.

2.1. pH

The pH of the reaction medium is a critical factor. The rate of monomethylol urea formation exhibits a minimum in the pH range of 4.5-8, indicating catalysis by both H+ and OH- ions.[1] Alkaline conditions (pH 8-9) favor the initial methylolation step, leading to the formation of methylolureas and oligomers with ether linkages.[6][10] Acidic conditions (pH 4-5) are necessary for the subsequent condensation reactions that lead to the formation of the polymer network.[11] Lowering the pH significantly increases the curing rate.[12]

2.2. Temperature

Temperature plays a crucial role in controlling the reaction rate.[6][13] The synthesis of urea-formaldehyde resins is typically carried out at temperatures between 70°C and 90°C.[6][7][13] Higher temperatures generally lead to faster reaction rates for both the addition and condensation stages.[6] However, excessive heat can lead to premature curing and may negatively impact the final properties of the resin.[14] The curing of UF resins is an exothermic process.[15]

2.3. Molar Ratio of Formaldehyde to Urea (F/U)